(r)-Acetylamino-cyclohexyl-acetic acid

Vue d'ensemble

Description

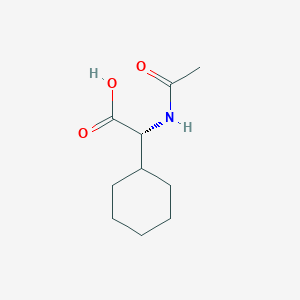

®-Acetylamino-cyclohexyl-acetic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound features an acetylamino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. Its stereochemistry, denoted by the ®-configuration, plays a crucial role in its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Acetylamino-cyclohexyl-acetic acid typically involves several steps, starting from readily available precursors. One common method includes the following steps:

Cyclohexylamine Acetylation: Cyclohexylamine is reacted with acetic anhydride to form N-acetyl-cyclohexylamine.

Carboxylation: The N-acetyl-cyclohexylamine is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide to yield ®-Acetylamino-cyclohexyl-acetic acid.

Industrial Production Methods

In an industrial setting, the production of ®-Acetylamino-cyclohexyl-acetic acid may involve:

Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.

Enzymatic Resolution: Using specific enzymes to selectively produce the ®-enantiomer from a racemic mixture.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and acetylamino moiety participate in oxidation under controlled conditions:

Mechanism : The cyclohexyl ring undergoes oxidation to form ketones, while the acetic acid group may decarboxylate or form α-keto intermediates under strong oxidizing agents.

Reduction Reactions

The acetylamino and carboxylic acid groups are reduced to amines and alcohols, respectively:

Note : Catalytic hydrogenation with Pd/C under moderate pressure favors trans-isomer formation due to steric effects .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis to form carboxylic acids:

Mechanism : Acidic conditions protonate the acetamide, facilitating nucleophilic attack by water.

Substitution Reactions

The acetylamino group participates in nucleophilic substitution:

Example : Reaction with benzyl chloride yields N-benzyl derivatives, enhancing lipophilicity .

Esterification

The carboxylic acid group forms esters under acidic conditions:

Application : Esters are intermediates in pharmaceutical synthesis .

Decarboxylation

Thermal decomposition of the carboxylic acid group:

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| Heating (>200°C) | Cyclohexylacetamide + CO₂ | Loss of CO₂ generates a stable acetamide derivative. |

Mechanism : The β-keto acid intermediate undergoes spontaneous decarboxylation.

Catalytic Reactions

Rhodium and cobalt catalysts enable carbonylation and hydrogenation:

Key Insight : Rhodium catalysts favor linear products, while cobalt promotes branching .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-Acetylamino-cyclohexyl-acetic acid serves as a precursor in the synthesis of various APIs. Its structural properties allow it to be utilized in creating compounds with therapeutic effects, particularly in the treatment of neurological disorders and as potential analgesics.

2. Gabapentin Derivatives

This compound is related to gabapentin, a well-known medication for neuropathic pain and epilepsy. The synthesis of gabapentin from cyclohexyl acetic acid derivatives demonstrates the utility of this compound in developing drugs that modulate neurotransmitter activity .

Case Study 1: Development of Gabapentin

A notable application of this compound is in the efficient synthesis of gabapentin. The process involves converting cyclohexanediacetic acid derivatives into gabapentin through a series of hydrogenation and hydrolysis steps. This method not only improves yield but also enhances the purity of the final product, making it suitable for pharmaceutical applications .

Case Study 2: Prostacyclin Receptor Agonists

Research has identified this compound derivatives as effective prostacyclin receptor agonists. These compounds have shown promise in treating pulmonary arterial hypertension (PAH) by mimicking the action of natural prostacyclins, leading to vasodilation and improved blood flow . The design and synthesis of these analogs highlight the versatility of this compound in drug development.

Mécanisme D'action

The mechanism by which ®-Acetylamino-cyclohexyl-acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ®-configuration allows for selective binding to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(s)-Acetylamino-cyclohexyl-acetic acid: The enantiomer of the ®-form, with different biological activity.

Cyclohexylacetic acid: Lacks the acetylamino group, resulting in different chemical and biological properties.

N-Acetyl-cyclohexylamine: Lacks the acetic acid moiety, affecting its reactivity and applications.

Uniqueness

®-Acetylamino-cyclohexyl-acetic acid is unique due to its specific ®-stereochemistry, which imparts distinct biological activities and interactions compared to its (s)-enantiomer and other structurally similar compounds. This uniqueness makes it particularly valuable in research and industrial applications where stereochemistry is crucial.

Activité Biologique

Overview

(R)-Acetylamino-cyclohexyl-acetic acid (CAS Number: 14429-43-7) is a chiral compound that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound features an acetylamino group attached to a cyclohexyl ring, further connected to an acetic acid moiety. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with biological macromolecules such as enzymes and receptors.

This compound is characterized by its specific stereochemistry, which allows for selective binding to various biological targets. This selective binding can influence several biochemical pathways, including enzyme inhibition and receptor modulation. The compound's mechanism of action often involves mimicking natural substrates, thereby blocking enzymatic activity or altering receptor signaling pathways.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 171.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stereochemistry | R-configuration |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes. For example, its structural similarity to natural substrates allows it to compete with them for binding sites on enzymes, thereby inhibiting their activity. This property is particularly relevant in drug development for conditions where enzyme inhibition is therapeutically beneficial .

Receptor Binding

The compound has shown potential in modulating receptor activities, particularly within the G protein-coupled receptor (GPCR) family. GPCRs are critical in various physiological processes and are common drug targets. Studies suggest that this compound can selectively activate or inhibit certain GPCRs, influencing downstream signaling pathways .

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of chiral compounds, this compound was found to reduce inflammation markers in vitro. The compound demonstrated significant inhibition of prostaglandin E2 synthesis in macrophages, indicating its potential as an anti-inflammatory agent.

- Analgesic Activity : Another study focused on the analgesic effects of this compound in animal models of pain. The results showed that administration of the compound resulted in a dose-dependent reduction in pain response, suggesting its viability as a candidate for pain management therapies .

Comparison with Similar Compounds

This compound's biological activity can be compared with its enantiomer (S)-acetylamino-cyclohexyl-acetic acid and other structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Inhibition Activity | Analgesic Effect | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | Moderate | Strong | Significant |

| (S)-Acetylamino-cyclohexyl-acetic acid | Weak | Moderate | Minimal |

| Cyclohexylacetic acid | None | None | None |

Propriétés

IUPAC Name |

(2R)-2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448404 | |

| Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14429-43-7 | |

| Record name | (2R)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.